3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
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Overview
Description
3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopentyl group, a pyrazolo[3,4-d]pyrimidinone core, and a propanamide moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidinone core and subsequent functionalization. Common synthetic routes may involve:
Formation of the pyrazolo[3,4-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclopentyl group: This step may involve the use of cyclopentyl halides or other suitable reagents.
Attachment of the propanamide moiety: This can be done through amide bond formation reactions using reagents such as carbodiimides or other coupling agents.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its properties and applications.
Common reagents and conditions for these reactions would depend on the specific functional groups targeted and the desired products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound may find use in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in biochemical pathways.
Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar compounds to 3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide include other pyrazolo[3,4-d]pyrimidinone derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological or chemical properties.
Properties
IUPAC Name |
3-cyclopentyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-17-5-4-8-19(13-17)15-27-16-25-22-20(23(27)30)14-26-28(22)12-11-24-21(29)10-9-18-6-2-3-7-18/h4-5,8,13-14,16,18H,2-3,6-7,9-12,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJUXQPAGYGKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CCC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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